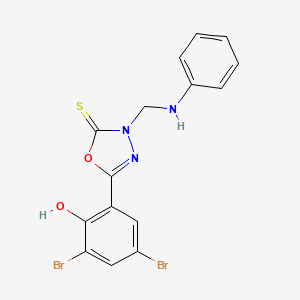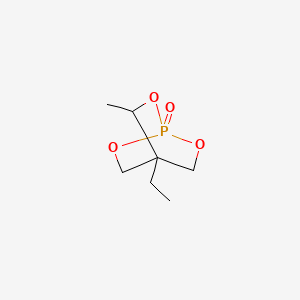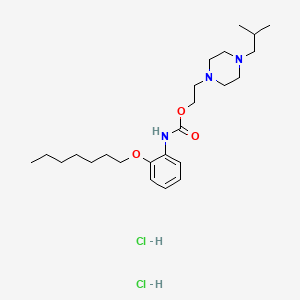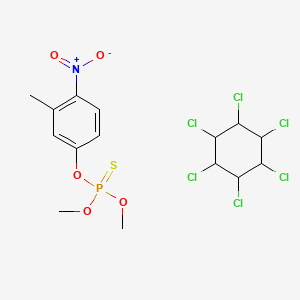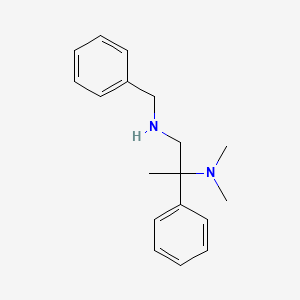
N-Benzyl-beta-(dimethylamino)-beta-methylphenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-beta-(dimethylamino)-beta-methylphenethylamine is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a benzyl group attached to the nitrogen atom, a dimethylamino group, and a methyl group on the beta position of the phenethylamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-beta-(dimethylamino)-beta-methylphenethylamine typically involves the following steps:
Starting Materials: The synthesis begins with phenethylamine as the core structure.
Benzylation: The phenethylamine is subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide. This step introduces the benzyl group to the nitrogen atom.
Dimethylation: The next step involves the introduction of the dimethylamino group. This can be achieved by reacting the intermediate with dimethylamine under appropriate conditions.
Methylation: Finally, the methyl group is introduced at the beta position through a methylation reaction using a suitable methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-beta-(dimethylamino)-beta-methylphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-beta-(dimethylamino)-beta-methylphenethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Benzyl-beta-(dimethylamino)-beta-methylphenethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to modulation of their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine: The core structure of N-Benzyl-beta-(dimethylamino)-beta-methylphenethylamine, lacking the benzyl and dimethylamino groups.
N-Benzylphenethylamine: Similar structure but without the dimethylamino and methyl groups.
N,N-Dimethylphenethylamine: Lacks the benzyl and methyl groups.
Uniqueness
This compound is unique due to the presence of both the benzyl and dimethylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enables a wide range of applications in scientific research.
Eigenschaften
CAS-Nummer |
102586-24-3 |
|---|---|
Molekularformel |
C18H24N2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
1-N-benzyl-2-N,2-N-dimethyl-2-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-18(20(2)3,17-12-8-5-9-13-17)15-19-14-16-10-6-4-7-11-16/h4-13,19H,14-15H2,1-3H3 |
InChI-Schlüssel |
KAVNDXXDQVYJEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCC1=CC=CC=C1)(C2=CC=CC=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



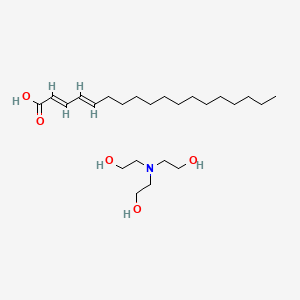
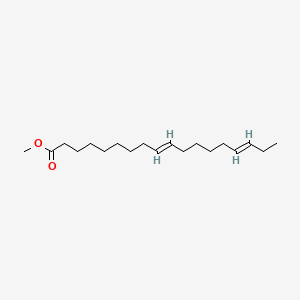
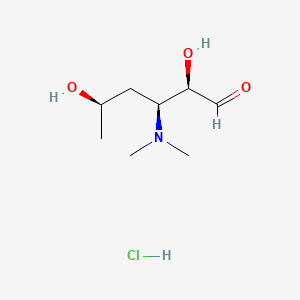
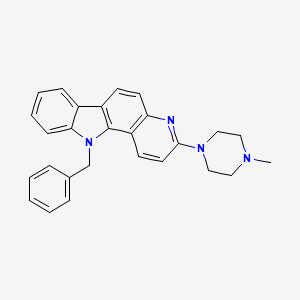

![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12752715.png)
